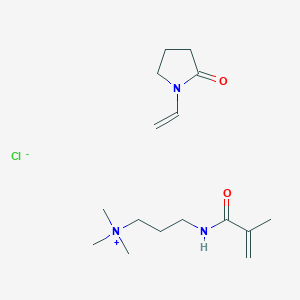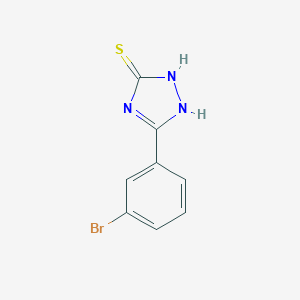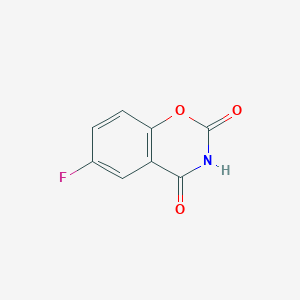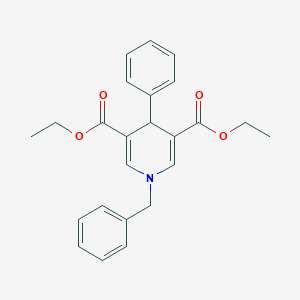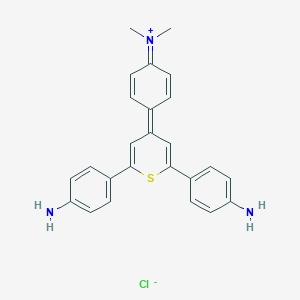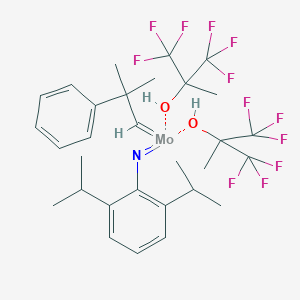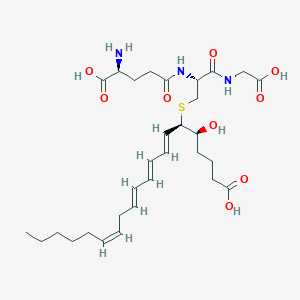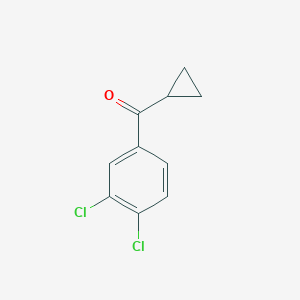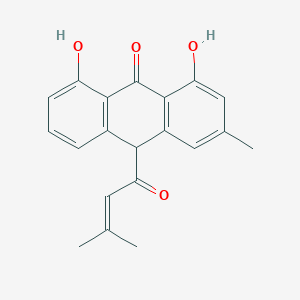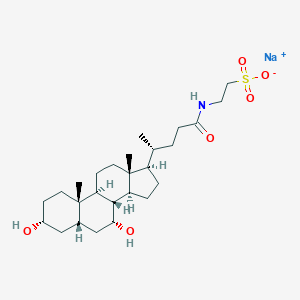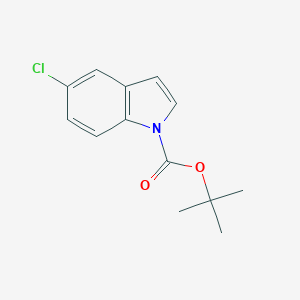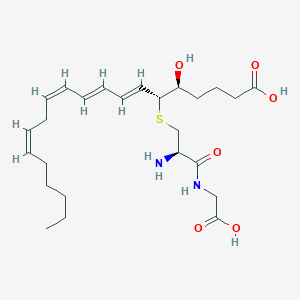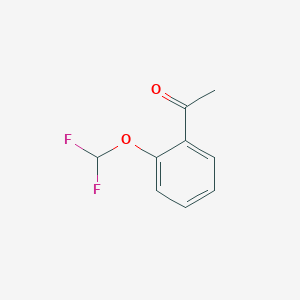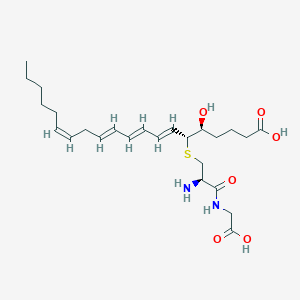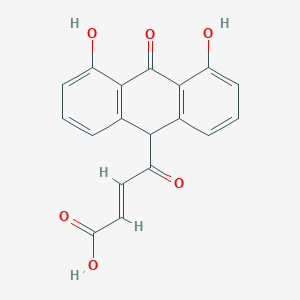
Fumaryldithranol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fumaryldithranol, also known as anthralin, is a synthetic compound that has been used for the treatment of psoriasis and other skin disorders. It has been in use for over 100 years and has been proven to be an effective treatment for psoriasis.
Mecanismo De Acción
The exact mechanism of action of fumaryldithranol is not fully understood, but it is believed to work by suppressing the immune system and reducing inflammation. Fumaryldithranol has been shown to inhibit the proliferation of T-cells, which play a key role in the development of psoriasis. It also reduces the production of inflammatory cytokines, which contribute to the development of psoriasis.
Efectos Bioquímicos Y Fisiológicos
Fumaryldithranol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the thickness of psoriatic plaques and to improve the appearance of the skin. It has also been shown to reduce the number of T-cells in the skin and to reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using fumaryldithranol in lab experiments is that it has a well-established safety profile. It has been used for over 100 years and has been shown to be safe and effective for the treatment of psoriasis. However, one of the limitations of using fumaryldithranol in lab experiments is that it can be difficult to work with due to its insolubility in water.
Direcciones Futuras
There are a number of future directions for research on fumaryldithranol. One area of research is to investigate its potential use in treating other skin disorders such as eczema and vitiligo. Another area of research is to investigate its anti-cancer properties, particularly in the treatment of melanoma. Additionally, researchers may investigate new synthesis methods for fumaryldithranol that are more efficient and environmentally friendly. Finally, researchers may investigate new formulations of fumaryldithranol that are more effective and easier to use in clinical settings.
Conclusion:
Fumaryldithranol is a synthetic compound that has been used for the treatment of psoriasis for over 100 years. It has been shown to be effective in reducing inflammation and suppressing the immune system. It has also been studied for its potential use in treating other skin disorders and for its anti-cancer properties. While there are some limitations to using fumaryldithranol in lab experiments, it has a well-established safety profile and is an important tool for researchers studying skin disorders and cancer.
Métodos De Síntesis
Fumaryldithranol is synthesized from anthracene, a hydrocarbon that is found in coal tar. The synthesis process involves the reaction of anthracene with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is purified using recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Fumaryldithranol has been extensively studied for its therapeutic effects in treating psoriasis. It has also been studied for its potential use in treating other skin disorders such as eczema and vitiligo. In addition, fumaryldithranol has been studied for its anti-cancer properties, particularly in the treatment of melanoma.
Propiedades
Número CAS |
125379-01-3 |
|---|---|
Nombre del producto |
Fumaryldithranol |
Fórmula molecular |
C18H12O6 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
(E)-4-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H12O6/c19-11-5-1-3-9-15(13(21)7-8-14(22)23)10-4-2-6-12(20)17(10)18(24)16(9)11/h1-8,15,19-20H,(H,22,23)/b8-7+ |
Clave InChI |
SQKDGIODDXHOGU-BQYQJAHWSA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)/C=C/C(=O)O)C=CC=C3O |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)C=CC(=O)O)C=CC=C3O |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)C=CC(=O)O)C=CC=C3O |
Sinónimos |
fumaryl dithranol fumaryldithranol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



